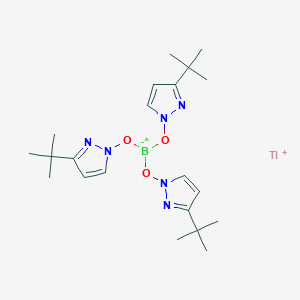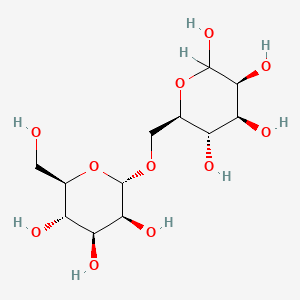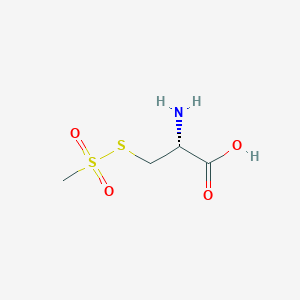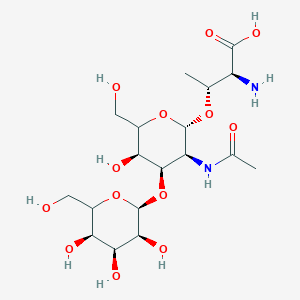
T Epitope, Threonyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of peptides, including threonyl epitopes, has been extensively explored to probe viral antigens for epitopes with high resolution. Techniques such as solid-phase synthesis allow for the rapid concurrent synthesis of hundreds of peptides. This approach has identified immunogenic epitopes with specific amino acids conferring specificity for antibody reactions (Geysen, Meloen, & Barteling, 1984).
Molecular Structure Analysis
Investigations into the molecular structure of epitopes, including threonyl-containing ones, reveal that they can usually be defined by linear sequences of about seven amino acids. The antigenicity of these epitopes often depends on their ability to adopt appropriate secondary structures, essential for their interaction with antibodies and immune cells (Livingstone & Fathman, 1987).
Chemical Reactions and Properties
Research into the chemical properties of epitopes has shown that specific amino acid residues' chemical modification can significantly impact the epitope's interaction with antibodies. For instance, the rate of chemical modification of amino acid residues located at the epitope can be altered when the protein antigen is bound to an antibody, providing insights into the epitope's chemical reactivity and properties (Burnens et al., 1987).
Physical Properties Analysis
The physical properties of epitopes, such as their conformational stability and interaction with other molecules, are critical for their immunogenicity. Techniques such as NMR and molecular dynamics have been employed to define the extended epitope of GBSP III, showing how sialic acid's presence influences the conformational properties of these epitopes (Brisson et al., 1997).
Chemical Properties Analysis
Epitope's chemical properties, including reactivity and stability, are influenced by their structure and the presence of specific chemical groups. The detailed chemical analysis of epitopes helps in understanding their role in immune reactions and their potential as targets for vaccine development. The use of epitope mapping techniques, such as mass spectrometry, aids in the precise identification of these chemical properties and their implications for immunogenicity (Hager-Braun & Tomer, 2006).
科学的研究の応用
Autoantibody Reactivity and Catalytic Function in Myositis : Threonyl-tRNA synthetase is a target of autoantibodies in patients with polymyositis. The PL-7 autoantibody reacts with the native form of threonyl-tRNA synthetase and specifically inhibits its activity, suggesting that the epitopes recognized are associated with the enzyme's catalytic site (Dang, Tan, & Traugh, 1988).
Antitermination Mechanism in Bacteria : The threonyl-tRNA synthetase gene (thrS) in Gram-positive bacteria is regulated by a tRNA-dependent antitermination mechanism. This process is influenced by the interaction between uncharged tRNA(Thr) and the untranslated leader region of the gene, demonstrating the role of threonyl-tRNA in gene regulation (Putzer et al., 2002).
T-Cell Epitope Prediction Methods : T-cell epitope prediction is crucial for vaccine development and therapeutic interventions. Various methods such as sequence motifs, quantitative matrices, and molecular docking simulations are employed for predicting T-cell epitopes, which are vital for understanding immune responses and designing multi-subunit vaccines (Desai & Kulkarni-Kale, 2014).
Immunomics for Vaccine and Therapeutic Development : T-cell-epitope mapping is significant in immunomics, a field integrating informatics, genomics, and immunology. This mapping is used in vaccine development for infectious diseases, cancer, and in designing protein therapeutics (De Groot, 2006).
Systematic Analysis of T Cell Epitopes in Autoimmune Diabetes : Understanding T cell epitopes in autoimmune diseases like type 1 diabetes is crucial. Identifying these epitopes helps in studying disease pathogenesis, developing antigen-specific therapies, and monitoring disease progression (Di Lorenzo, Peakman, & Roep, 2007).
特性
IUPAC Name |
(2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O13/c1-5(9(19)16(28)29)30-17-10(20-6(2)23)15(12(25)8(4-22)31-17)33-18-14(27)13(26)11(24)7(3-21)32-18/h5,7-15,17-18,21-22,24-27H,3-4,19H2,1-2H3,(H,20,23)(H,28,29)/t5-,7?,8?,9+,10+,11+,12+,13+,14+,15-,17+,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNOCGQJSBAAFO-GUKJDGKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H](C(O1)CO)O)O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46782993 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

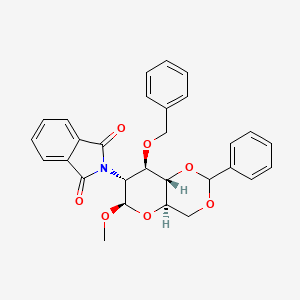


![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)
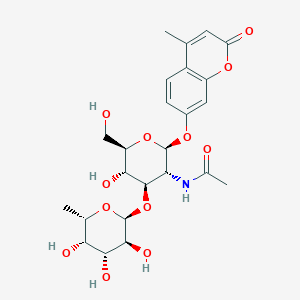


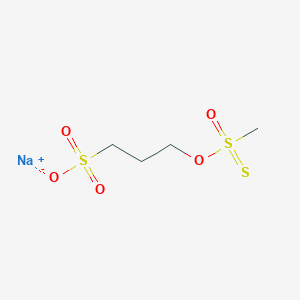


![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)
